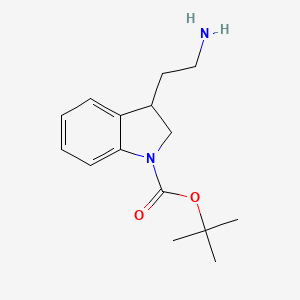

tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-aminoethyl)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,11H,8-10,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZGXAMWDFMOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044713-35-9 | |

| Record name | tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves the protection of the amino group using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The indole ring can be constructed through various methods, including Fischer indole synthesis or transition-metal-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of the indole ring can lead to the formation of dihydroindole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while reduction can produce dihydroindole compounds .

Scientific Research Applications

Biological Activities

This compound belongs to the indole derivative class, which is known for a range of biological activities. The following table summarizes its key activities:

| Biological Activity | Description |

|---|---|

| Antiviral | Exhibits inhibitory effects against various viral pathogens. |

| Anticancer | Demonstrates potential in inhibiting cancer cell proliferation. |

| Anti-inflammatory | Reduces inflammation in various biological models. |

| Antimicrobial | Effective against a range of bacterial and fungal strains. |

| Antidiabetic | Shows promise in regulating blood glucose levels. |

| Antimalarial | Potentially inhibits malaria parasite growth. |

Anticancer Research

In recent studies, indole derivatives have been explored for their anticancer properties. For instance, research has indicated that compounds similar to tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate can induce apoptosis in cancer cells through mechanisms involving the modulation of gene expression and inhibition of cell cycle progression .

Antiviral Studies

The compound has shown promise in antiviral applications, particularly against RNA viruses. Its structure allows it to interact with viral proteins, potentially disrupting their function and preventing viral replication .

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in vitro, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound:

- Cancer Cell Line Studies : A study evaluated the effects of this compound on human breast cancer cell lines, revealing significant reductions in cell viability at specific concentrations .

- Viral Inhibition Assays : In vitro assays demonstrated that this compound could inhibit viral replication by interfering with the viral life cycle .

- Inflammation Models : Animal models treated with this compound showed decreased levels of inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in further reactions .

Comparison with Similar Compounds

tert-Butyl carbamate: Another carbamate used as a protecting group for amines.

N-Boc-ethylenediamine: A similar compound with a Boc-protected amino group.

Uniqueness: tert-Butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to the presence of the indole ring, which imparts distinct biological activities and chemical reactivity compared to other carbamates .

This compound’s versatility in synthetic chemistry and its potential in various scientific research applications make it a valuable molecule in both academic and industrial settings.

Biological Activity

tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 260.33 g/mol. Its structure features an indole core substituted with a tert-butyl group and an aminoethyl chain, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₂ |

| Molecular Weight | 260.33 g/mol |

| Physical State | Pale-yellow to yellow-brown sticky oil |

| Purity | 98% |

Research indicates that compounds similar to this compound may modulate key metabolic pathways. Specifically, they have been studied for their roles in inhibiting acetyl-CoA carboxylases (ACC), which are crucial in fatty acid metabolism. Inhibition of ACC can lead to reduced fatty acid synthesis and increased fatty acid oxidation, which is beneficial in managing metabolic disorders such as obesity and diabetes .

Pharmacological Effects

- Fatty Acid Metabolism : The compound has shown potential in modulating long-chain fatty acid biosynthesis and mitochondrial fatty acid oxidation. This is particularly relevant in the context of metabolic syndrome, where altered lipid metabolism plays a significant role .

- Neuroprotective Effects : Some studies suggest that indole derivatives may exhibit neuroprotective properties by interacting with glutamate receptors, which are pivotal in neuronal signaling and excitotoxicity .

- Antioxidant Activity : The presence of the indole moiety is often associated with antioxidant properties, which can help mitigate oxidative stress in various biological systems .

Study on ACC Inhibition

In a study focused on small molecule inhibitors of ACC, compounds structurally related to this compound demonstrated significant inhibition of both ACC1 and ACC2 isoforms. The most potent inhibitors showed IC₅₀ values around 50 nM, leading to decreased hepatic malonyl-CoA levels and improved metabolic profiles in obese Zucker rats .

Neuroprotective Mechanisms

Another research highlighted the interaction of indole derivatives with glutamate receptors. The findings indicated that these compounds could potentially reduce neuronal damage caused by excitotoxicity, suggesting a therapeutic avenue for neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for tert-butyl 3-(2-aminoethyl)-2,3-dihydro-1H-indole-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling tert-butyl-protected intermediates with aminoethyl groups under mild conditions. For example, tert-butyl esters can be synthesized via reactions in dichloromethane with catalysts like DMAP and triethylamine at 0–20°C to minimize side reactions . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to enhance yield and purity. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection requires high-quality crystals grown via slow evaporation. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . For challenging cases (e.g., twinning), SHELXD and SHELXE enable automated structure solution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Using PPE (gloves, goggles) to avoid skin/eye contact (P210, P285) .

- Storing in airtight containers away from moisture and ignition sources (P401–P422) .

- Neutralizing waste with inert adsorbents before disposal (P501) .

Advanced Research Questions

Q. How can coupling efficiency be improved in peptide nucleic acid (PNA) synthesis using tert-butyl-protected intermediates?

- Methodological Answer : The Fmoc-C2-glycine-tert-butyl ester derivative is a key precursor. Coupling efficiency depends on activating agents (e.g., Reppe anhydride) and protecting group stability. Pre-activation of carboxyl groups with HOBt/DIC in DMF enhances reaction rates, while minimizing steric hindrance from the tert-butyl group . Monitoring by LC-MS ensures minimal epimerization.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from conformational flexibility or impurities. Strategies include:

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Methodological Answer : Troubleshooting steps:

- Byproduct analysis : Use LC-MS or GC-MS to identify competing pathways (e.g., over-alkylation).

- Intermediate stabilization : Protect reactive amines with Boc groups during coupling steps .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates closely related indole derivatives .

- Spectroscopy : 2D NMR (COSY, HSQC) clarifies proton-carbon correlations in congested regions .

- X-ray crystallography : Resolves stereochemical ambiguities in dihydroindole scaffolds .

Data Contradiction and Validation

Q. How should researchers validate the purity of this compound when commercial sources report conflicting data?

- Methodological Answer : Independent validation is critical:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.